molecular formula C6H8Br2N2 B1457247 4,5-dibromo-2-propyl-1H-imidazole CAS No. 1437312-20-3

4,5-dibromo-2-propyl-1H-imidazole

Cat. No.: B1457247
CAS No.: 1437312-20-3
M. Wt: 267.95 g/mol
InChI Key: FLJXCPIVMZQMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-propyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of bromine atoms at the 4 and 5 positions and a propyl group at the 2 position makes this compound unique. Imidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-2-propyl-1H-imidazole typically involves the bromination of 2-propyl-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure selective substitution at the 4 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-propyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Zinc dust and hydrochloric acid in aqueous or alcoholic media.

Major Products Formed:

    Substitution: Formation of 4,5-disubstituted imidazoles.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 2-propyl-1H-imidazole.

Scientific Research Applications

4,5-Dibromo-2-propyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceutical agents, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4,5-Dichloro-2-propyl-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.

    4,5-Dibromo-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group.

    4,5-Dibromo-1H-imidazole: Lacks the propyl group, making it less lipophilic.

Uniqueness: 4,5-Dibromo-2-propyl-1H-imidazole is unique due to the presence of both bromine atoms and a propyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity in substitution reactions, while the propyl group increases its lipophilicity, potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

4,5-dibromo-2-propyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXCPIVMZQMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 5
4,5-dibromo-2-propyl-1H-imidazole
Reactant of Route 6
4,5-dibromo-2-propyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.